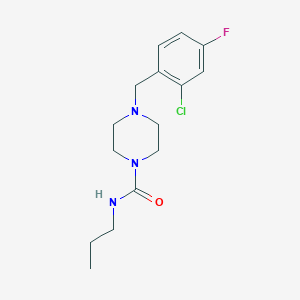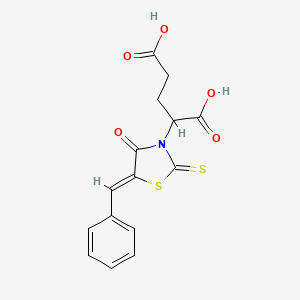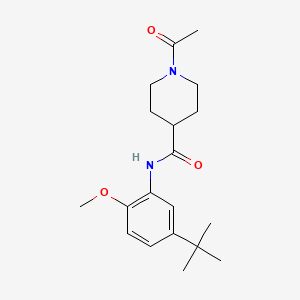
4-(2-chloro-4-fluorobenzyl)-N-propyl-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chloro-4-fluorobenzyl)-N-propyl-1-piperazinecarboxamide, also known as CFPP, is a compound that has been studied extensively due to its potential as a therapeutic agent. It belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies. In
作用机制
The mechanism of action of 4-(2-chloro-4-fluorobenzyl)-N-propyl-1-piperazinecarboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation and reward processing. This compound also has an affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the blood. This compound has also been shown to reduce the levels of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH). In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of 4-(2-chloro-4-fluorobenzyl)-N-propyl-1-piperazinecarboxamide is its high potency and selectivity for its target receptors. This allows for lower doses to be used in animal models, reducing the risk of side effects. This compound also has good oral bioavailability, making it a suitable candidate for oral administration. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
For research on 4-(2-chloro-4-fluorobenzyl)-N-propyl-1-piperazinecarboxamide include exploring its potential as a treatment for neurodegenerative diseases, substance use disorders, and conducting human clinical trials.
合成方法
The synthesis method of 4-(2-chloro-4-fluorobenzyl)-N-propyl-1-piperazinecarboxamide involves the reaction of 2-chloro-4-fluorobenzyl chloride with propylpiperazine in the presence of a base. The resulting product is then treated with carboxylic acid to obtain the final compound. The purity and yield of the product can be improved by using different solvents and reaction conditions.
科学研究应用
4-(2-chloro-4-fluorobenzyl)-N-propyl-1-piperazinecarboxamide has been extensively studied for its potential as a therapeutic agent in various scientific research studies. It has been shown to have significant anti-inflammatory and analgesic effects in animal models of arthritis and pain. This compound has also been investigated for its potential as a treatment for anxiety and depression. In addition, this compound has been studied for its potential as a treatment for drug addiction and withdrawal symptoms.
属性
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methyl]-N-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClFN3O/c1-2-5-18-15(21)20-8-6-19(7-9-20)11-12-3-4-13(17)10-14(12)16/h3-4,10H,2,5-9,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDDIKWMQXMYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{4-[(pentamethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5335087.png)
![(2S)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-2-carboxamide](/img/structure/B5335090.png)
![8-bromo-5-methyl-3-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5335098.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)piperidine-3-carboxamide](/img/structure/B5335100.png)

![4-[2-(1H-tetrazol-5-yl)benzoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5335107.png)
![N-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-methyl-2-oxoethyl}nicotinamide](/img/structure/B5335111.png)
![4-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B5335117.png)
![6-(2-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5335126.png)
![4-[4-(3-methylphenoxy)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5335138.png)
![4-[2-(5-chloro-2-ethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5335139.png)


![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5335178.png)
